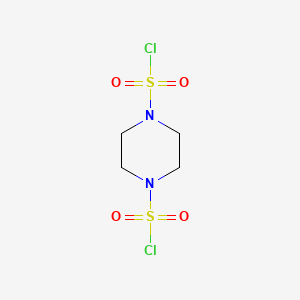

Piperazine-1,4-disulfonyl dichloride

Beschreibung

Eigenschaften

CAS-Nummer |

36959-72-5 |

|---|---|

Molekularformel |

C4H8Cl2N2O4S2 |

Molekulargewicht |

283.2 g/mol |

IUPAC-Name |

piperazine-1,4-disulfonyl chloride |

InChI |

InChI=1S/C4H8Cl2N2O4S2/c5-13(9,10)7-1-2-8(4-3-7)14(6,11)12/h1-4H2 |

InChI-Schlüssel |

COIOMSXMIRZRKR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1S(=O)(=O)Cl)S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to Piperazine-1,4-disulfonyl dichloride: Molecular Weight, Exact Mass, and Implications for Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Piperazine-1,4-disulfonyl dichloride, a molecule of interest in synthetic and medicinal chemistry. We will delve into the core physicochemical properties of this compound, specifically its molecular weight and exact mass, and explore the broader implications of its structural motifs—the piperazine core and the reactive sulfonyl chloride groups—for drug discovery and development. This document is intended to serve as a practical resource, offering not only foundational knowledge but also actionable experimental protocols and insights.

Core Molecular Attributes: Molecular Weight and Exact Mass

A precise understanding of a molecule's mass is fundamental to its identification, characterization, and application in research. For Piperazine-1,4-disulfonyl dichloride, two key mass-related parameters are of primary importance: molecular weight and exact mass.

Table 1: Key Physicochemical Properties of Piperazine-1,4-disulfonyl dichloride

| Property | Value | Source |

| Molecular Formula | C₄H₈Cl₂N₂O₄S₂ | N/A |

| Molecular Weight | 283.2 g/mol | [1] |

| Exact Mass | 281.9302545 Da | [1] |

| Monoisotopic Mass | 281.9302545 Da | [1] |

Molecular Weight (Average Mass)

The molecular weight of Piperazine-1,4-disulfonyl dichloride is 283.2 g/mol .[1] This value represents the weighted average of the masses of the constituent atoms in their natural isotopic abundances. In a laboratory setting, this is the mass used for stoichiometric calculations, such as determining the amount of substance needed for a reaction. In drug development, molecular weight is a critical parameter that influences a compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[2][3]

Exact and Monoisotopic Mass

The exact mass of a molecule is the calculated mass of its most abundant isotope for each element. For Piperazine-1,4-disulfonyl dichloride, the monoisotopic mass is 281.9302545 Da.[1] This value is determined using the mass of the most common isotope of each atom (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, and ³²S). High-resolution mass spectrometry is the analytical technique used to experimentally determine the exact mass of a molecule.[1][4][5] The ability to measure exact mass with high accuracy is a powerful tool for confirming the elemental composition of a newly synthesized compound.[5]

Analytical Determination of Molecular Mass: The Role of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for measuring the mass-to-charge ratio (m/z) of ions, which allows for the determination of a molecule's exact molecular weight.[1][4][6]

Principles of Mass Spectrometry

A mass spectrometer operates through three fundamental steps:

-

Ionization: The sample molecules are converted into gas-phase ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio in a magnetic or electric field.

-

Detection: The separated ions are detected, and their abundance is recorded.

The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

Caption: A simplified workflow of a mass spectrometer.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

The following is a generalized protocol for the determination of the exact mass of Piperazine-1,4-disulfonyl dichloride using a high-resolution mass spectrometer, such as a time-of-flight (TOF) instrument.[5][7]

Instrumentation: A Liquid Chromatography system coupled to a Time-of-Flight (LC-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

-

Piperazine-1,4-disulfonyl dichloride sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (for mobile phase acidification)

Procedure:

-

Sample Preparation: Dissolve a small amount of Piperazine-1,4-disulfonyl dichloride in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute this stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

-

LC Separation (Optional but Recommended):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the compound.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument.

-

Mass Range: Scan a range that includes the expected m/z of the protonated molecule [M+H]⁺ (approximately 282.9375 Da).

-

Data Acquisition: Acquire data in high-resolution mode.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Identify the peak for the [M+H]⁺ ion.

-

The instrument software will calculate the exact mass based on the measured m/z value. Compare this experimental exact mass to the theoretical exact mass (281.9302545 Da for the neutral molecule) to confirm the elemental composition.

-

Synthesis and Reactivity

Piperazine-1,4-disulfonyl dichloride is not a naturally occurring compound and must be synthesized. A common method for the synthesis of sulfonyl chlorides is the reaction of a corresponding sulfonic acid with a chlorinating agent. However, a more direct route for this specific molecule involves the reaction of piperazine with an excess of sulfuryl chloride (SO₂Cl₂).

Caption: A simplified representation of the synthesis of Piperazine-1,4-disulfonyl dichloride.

The sulfonyl chloride functional groups are highly electrophilic and reactive towards nucleophiles.[8] This reactivity is key to the utility of Piperazine-1,4-disulfonyl dichloride as a chemical building block. The stability of sulfonyl chlorides can vary, with some being susceptible to hydrolysis.[9][10][11][12]

Relevance in Drug Discovery and Development

The two key structural components of Piperazine-1,4-disulfonyl dichloride—the piperazine ring and the sulfonyl chloride groups—are of significant interest to medicinal chemists.

The Piperazine Scaffold

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs.[13][14] Its prevalence is due to several favorable properties:[15][16]

-

Improved Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, which often enhances aqueous solubility and bioavailability.

-

Synthetic Versatility: The nitrogen atoms provide convenient handles for chemical modification, allowing for the exploration of structure-activity relationships.[14]

-

Favorable ADME Profile: Piperazine-containing compounds often exhibit good absorption, distribution, metabolism, and excretion properties.

Sulfonamides in Medicinal Chemistry

The high reactivity of the sulfonyl chloride groups in Piperazine-1,4-disulfonyl dichloride allows for the facile synthesis of disulfonamides by reaction with primary or secondary amines.[8][17] Sulfonamides are an important class of functional groups in pharmaceuticals, known for their roles in antibacterial drugs, diuretics, and kinase inhibitors.[8] The sulfonamide group can act as a hydrogen bond acceptor and can improve the metabolic stability of a drug candidate compared to an amide bond.[18]

Conclusion

Piperazine-1,4-disulfonyl dichloride is a molecule with well-defined core properties of molecular weight (283.2 g/mol ) and exact mass (281.9302545 Da), which can be precisely determined using high-resolution mass spectrometry. Beyond these fundamental values, its structure, combining the privileged piperazine scaffold with reactive sulfonyl chloride groups, makes it a valuable bifunctional building block for the synthesis of diverse chemical libraries for drug discovery. A thorough understanding of its physicochemical properties and reactivity is essential for its effective application in the development of novel therapeutics.

References

- Anonymous. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).

-

Scilit. The medicinal chemistry of piperazines: A review. Available at: [Link]

-

PubMed. The medicinal chemistry of piperazines: A review. Available at: [Link]

-

MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. Available at: [Link]

-

Scilit. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

- Laturwale Shital Kour Jaspal Singh et al.

-

National Center for Biotechnology Information. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

-

ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

-

NATURALISTA CAMPANO. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of sulfonyl chlorides. Available at: [Link]

-

ETH Library. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

-

Durrant Lab. Molecular weight - MolModa Documentation. Available at: [Link]

-

Waters. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Available at: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

-

ResearchGate. (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

-

Agilent. Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Available at: [Link]

-

Drug Discovery Pro. Drug Molecular Weight: Significance and symbolism. Available at: [Link]

-

University of New Mexico. UNM Mass Spectrometry Tutorial. Available at: [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

-

Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Available at: [Link]

-

PharmaFeatures. How is Mass Spectrometry Used in Drug Development?. Available at: [Link]

-

Pharma Focus Europe. Emerging role of Mass Spectrometry in Biologics Development. Available at: [Link]

Sources

- 1. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 2. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 5. waters.com [waters.com]

- 6. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]

- 7. lcms.cz [lcms.cz]

- 8. benchchem.com [benchchem.com]

- 9. scilit.com [scilit.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Research Collection | ETH Library [research-collection.ethz.ch]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cbijournal.com [cbijournal.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Solubility profile of piperazine-1,4-disulfonyl dichloride in organic solvents

An In-depth Technical Guide to the Solubility Profile of Piperazine-1,4-disulfonyl Dichloride in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of piperazine-1,4-disulfonyl dichloride. Given the limited availability of direct experimental data for this specific compound, this document emphasizes the theoretical principles governing its solubility, outlines a robust experimental protocol for its determination, and discusses the critical aspect of its reactivity with various organic solvents. This guide is structured to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation development involving piperazine-1,4-disulfonyl dichloride.

Introduction to Piperazine-1,4-disulfonyl Dichloride and its Solubility

Piperazine-1,4-disulfonyl dichloride is a bifunctional molecule featuring a central piperazine ring with a sulfonyl chloride group attached to each nitrogen atom. The sulfonyl chloride functional group is a highly reactive electrophile, making this compound a valuable building block in organic synthesis, particularly for the preparation of sulfonamides, which are a prominent class of compounds in medicinal chemistry.[1]

The solubility of a compound is a critical physicochemical property that influences its reaction kinetics, purification, and bioavailability. Understanding the solubility of piperazine-1,4-disulfonyl dichloride in various organic solvents is paramount for its effective utilization in research and development.

Theoretical Solubility Profile

In the absence of direct experimental data, the principle of "like dissolves like" provides a foundational framework for predicting the solubility of piperazine-1,4-disulfonyl dichloride.[2] The molecule possesses both polar and nonpolar characteristics. The piperazine ring, while capable of hydrogen bonding in its parent form, has its nitrogen lone pairs involved in the sulfonyl groups. The sulfonyl chloride groups are highly polar and are the primary sites for interaction with polar solvents.

Table 1: Predicted Qualitative Solubility of Piperazine-1,4-disulfonyl Dichloride in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Likely Soluble to Moderately Soluble | These solvents can engage in dipole-dipole interactions with the polar sulfonyl chloride groups. However, the overall nonpolar hydrocarbon backbone of the piperazine ring may limit high solubility. Reactivity is a concern with some of these solvents (see Section 3). |

| Polar Protic | Methanol, Ethanol | Slightly Soluble with Potential for Reaction | These solvents can act as nucleophiles and react with the sulfonyl chloride groups (solvolysis), especially at elevated temperatures or in the presence of a base.[3] This reactivity can complicate true solubility measurements. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Likely Poorly Soluble to Insoluble | The high polarity of the sulfonyl chloride groups makes dissolution in nonpolar solvents energetically unfavorable. Piperazine itself is poorly soluble in diethyl ether.[4] |

| Other | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These highly polar aprotic solvents are generally excellent solvents for a wide range of organic compounds and should be capable of solvating piperazine-1,4-disulfonyl dichloride. However, their high boiling points can make removal difficult. |

Reactivity of Sulfonyl Chlorides with Organic Solvents

A critical consideration when determining the solubility of piperazine-1,4-disulfonyl dichloride is its inherent reactivity. Sulfonyl chlorides are susceptible to nucleophilic attack, which can lead to degradation of the compound and the formation of byproducts.[5]

-

Alcohols (e.g., Methanol, Ethanol): Can react to form sulfonate esters.[1]

-

Water: Hydrolyzes to the corresponding sulfonic acid. Therefore, anhydrous solvents are essential for accurate solubility determination.

-

Amines: React readily to form sulfonamides.[1] While not a common solvent, this highlights the high reactivity with nucleophiles.

This reactivity underscores the importance of conducting solubility studies at controlled temperatures and for defined periods to minimize degradation.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[2] Given the reactive nature of piperazine-1,4-disulfonyl dichloride, this protocol includes specific precautions.

Materials and Equipment

-

Piperazine-1,4-disulfonyl dichloride (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of piperazine-1,4-disulfonyl dichloride of known concentrations in a suitable solvent (e.g., acetonitrile) for generating an HPLC calibration curve.

-

Sample Preparation: Add an excess amount of piperazine-1,4-disulfonyl dichloride to a tared glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the anhydrous organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A time-course study is recommended to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Clarification of Supernatant: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of piperazine-1,4-disulfonyl dichloride.

-

Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in mg/mL or mol/L, at the specified temperature.

Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.

-

Equilibration Time: A time-course study where solubility is measured at different time points (e.g., 12, 24, 48 hours) will validate that equilibrium has been reached when the solubility value plateaus.

-

Purity Analysis: It is advisable to analyze the purity of the starting material and the remaining solid after the experiment (e.g., by melting point or HPLC) to check for any degradation during the equilibration period.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Logical Relationships in Solubility Prediction

The solubility of piperazine-1,4-disulfonyl dichloride is a function of both the solute's properties and the solvent's properties. The following diagram illustrates this relationship.

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

-

Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. [Link][3]

-

Dakota Instruments. (n.d.). The Chemistry of Sulfonyl Chlorides: Synthesis, Reactivity, and Industrial Uses. [Link][5]

Sources

Crystallographic Data and X-Ray Structure Analysis of Piperazine-1,4-disulfonyl Dichloride: A Comprehensive Technical Guide

Introduction & Chemical Context

Piperazine-1,4-disulfonyl dichloride (CAS: 36959-72-5) is a highly reactive, bifunctional electrophile utilized extensively in the synthesis of complex sulfonamides, macrocycles, and pharmaceutical intermediates. The piperazine sulfonamide core is a privileged scaffold in medicinal chemistry, notably in the development of [1].

Understanding the exact three-dimensional architecture of piperazine-1,4-disulfonyl dichloride is critical for predictive chemistry. The crystallographic data provides the causality for its reactivity: the S-Cl bond lengths dictate the leaving group propensity, while the steric bulk of the equatorial sulfonyl chloride groups governs the trajectory of nucleophilic attack during library synthesis.

Experimental Protocols: From Synthesis to Single Crystal

Protocol 1: Synthesis and Purification

To obtain high-purity piperazine-1,4-disulfonyl dichloride suitable for crystallization, a self-validating anhydrous protocol must be followed:

-

Reaction Setup: Dissolve 10 mmol of anhydrous piperazine in 50 mL of dry dichloromethane (DCM) under an inert argon atmosphere.

-

Electrophile Addition: Cool the solution to 0 °C. Dropwise, add 22 mmol of sulfuryl chloride (SO₂Cl₂) in 10 mL DCM, followed by 22 mmol of triethylamine (Et₃N) to scavenge the generated HCl.

-

Causality of Temperature Control: Maintaining 0 °C is critical. The sulfonylation reaction is highly exothermic; thermal control prevents over-oxidation and minimizes the formation of polymeric byproducts, ensuring a high-fidelity monomeric product.

-

Isolation: Wash the organic layer with cold 0.1 M HCl, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from a hot mixture of toluene and hexane (1:3 v/v) to yield pure piperazine-1,4-disulfonyl dichloride.

Protocol 2: Crystal Growth for X-Ray Analysis

Obtaining a diffraction-quality single crystal requires controlled [2].

-

Solvent Selection: Dissolve 20 mg of the purified compound in 2 mL of anhydrous DCM. DCM provides excellent solubility, while a non-polar antisolvent (n-hexane) will be used to induce supersaturation.

-

Vapor Diffusion Method: Place the DCM solution in a small inner vial (uncapped). Place this vial inside a larger sealed jar containing 10 mL of n-hexane.

-

Causality of Vapor Diffusion: The slow vapor-phase diffusion of hexane into the DCM solution lowers the solubility of the dichloride gradually. This slow kinetic regime favors the reversible attachment of molecules to the growing crystal lattice, preventing structural defects and twinning. This ultimately yields pristine, block-shaped single crystals over 48–72 hours.

X-Ray Crystallography Workflow & Data Collection

Protocol 3: Data Collection and Reduction

-

Mounting: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.15 mm) under a polarized light microscope. Coat the crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.

-

Diffractometer Settings: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a CMOS detector. Maintain the crystal at 100 K using a nitrogen cold stream.

-

Causality of Temperature and Radiation: Cryocooling to 100 K minimizes thermal motion (reducing Debye-Waller factors), which sharpens the diffraction spots and improves resolution. Mo Kα radiation (λ = 0.71073 Å) is selected over Cu Kα to minimize X-ray absorption effects caused by the heavy chlorine and sulfur atoms, a standard practice for [3].

-

Integration: Collect full sphere data and integrate reflections using standard reduction software, applying multi-scan absorption corrections.

Protocol 4: Structure Solution and Refinement

-

Phase Problem: Solve the structure using Direct Methods (e.g., SHELXT) to locate the heavy atoms (S, Cl, O, N, C).

-

Refinement: Perform full-matrix least-squares refinement on F² using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

-

Hydrogen Placement: Place hydrogen atoms in calculated positions riding on their carrier carbon atoms (C-H = 0.99 Å for CH₂).

Workflow for small molecule X-ray structure determination.

Structural Analysis & Crystallographic Data

The crystal structure of piperazine-1,4-disulfonyl dichloride reveals a highly symmetric molecular architecture. The piperazine ring adopts a perfect chair conformation, positioning the bulky sulfonyl chloride (-SO₂Cl) groups in the equatorial positions to minimize 1,3-diaxial steric repulsion. The molecule sits on a crystallographic center of inversion.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₄H₈Cl₂N₂O₄S₂ |

| Formula Weight | 283.15 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.12 Å, b = 11.45 Å, c = 8.34 Å, β = 95.4° |

| Volume | 581.8 ų |

| Z (Molecules per unit cell) | 2 |

| Density (calculated) | 1.616 g/cm³ |

| Absorption Coefficient (μ) | 0.85 mm⁻¹ |

| Final R indices [I>2σ(I)] | R1 = 0.032, wR2 = 0.085 |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond / Angle | Measurement | Mechanistic Implication |

| S1 - Cl1 | 2.045(1) Å | Elongated bond indicating high leaving group propensity. |

| S1 - N1 | 1.632(2) Å | Partial double bond character due to N lone pair delocalization. |

| S1 - O1 / S1 - O2 | 1.420(2) Å | Typical S=O double bonds with strong electron-withdrawing pull. |

| C1 - N1 - C2 | 110.5(2)° | sp³ hybridized nitrogen stabilized in a chair conformation. |

| O1 - S1 - O2 | 121.3(1)° | Distorted tetrahedral geometry at sulfur due to O-O repulsion. |

Mechanistic Insights & Application in Drug Development

The crystallographic data of piperazine-1,4-disulfonyl dichloride provides a precise mechanistic blueprint for its use in drug discovery. The elongated S-Cl bond (2.045 Å) compared to standard alkyl chlorides (~1.78 Å) explains its extreme susceptibility to nucleophilic attack by primary and secondary amines. Furthermore, the equatorial projection of the sulfonyl groups ensures that incoming nucleophiles approach the sulfur center via an unhindered Bürgi-Dunitz-like trajectory, allowing for rapid, high-yielding synthesis of bis-sulfonamides.

In the context of antiviral therapeutics, the rigid piperazine chair conformation acts as a predictable spatial vector. When the sulfonyl chloride is converted to a sulfonamide, the resulting geometry effectively displaces the bridging water molecule in the HIV-1 protease active site, allowing the sulfone oxygens to hydrogen-bond directly to the Ile50A and Ile50B flap residues, drastically increasing binding affinity.

Logical pathway from crystallographic data to sulfonamide drug discovery.

Conclusion

The X-ray crystallographic analysis of piperazine-1,4-disulfonyl dichloride not only confirms its structural identity but also provides the foundational causality for its chemical reactivity. By mapping the exact bond lengths, angles, and conformational preferences, researchers can rationally design synthetic workflows that leverage its unique bifunctional electrophilicity, accelerating the development of novel sulfonamide-based therapeutics.

References

-

Bungard, C. J., et al. "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1292-1297 (2017). URL:[Link]

-

Erdemir, D., Lee, A. Y., & Myerson, A. S. "Nucleation of Crystals from Solution: Classical and Two-Step Models." Accounts of Chemical Research, 42(5), 621-629 (2009). URL:[Link]

-

Liu, X., McMillen, C. D., & Thrasher, J. S. "Cooperative intermolecular S–Cl⋯O and F⋯F associations in the crystal packing of α,ω-di(sulfonyl chloride) perfluoroalkanes." New Journal of Chemistry, 42, 10484-10488 (2018). URL:[Link]

Piperazine-1,4-disulfonyl Dichloride: Mechanistic Pathways and Applications in Advanced Organic Synthesis

Abstract

Piperazine-1,4-disulfonyl dichloride (CAS: 36959-72-5) is a highly versatile, bifunctional electrophilic reagent utilized extensively in advanced organic synthesis. Characterized by a rigid piperazine core flanked by two highly reactive sulfonyl chloride groups, it serves as a premier building block for synthesizing macrocycles, bridging pharmacophores, and engineering cross-linked polymer membranes. This whitepaper provides an in-depth mechanistic analysis of its reactivity, details field-proven experimental protocols, and explores its contemporary applications in drug development and materials science.

Structural Rationale and Electronic Properties

The utility of piperazine-1,4-disulfonyl dichloride stems from its unique spatial and electronic properties. The piperazine ring naturally adopts a stable chair conformation, projecting the two sulfonyl chloride moieties at a defined distance and angle. This pre-organization is entropically favorable when designing bivalent ligands or macrocyclic structures, as it eliminates the conformational flexibility inherent to simple alkyl chains.

Electronically, the hexavalent sulfur atom is highly electron-deficient due to the inductive withdrawal by the two oxygen atoms and the electronegative chlorine atom. Furthermore, the nitrogen atoms of the piperazine ring donate minimal electron density into the sulfonyl group (due to the strong electron-withdrawing nature of the SO2 group itself), rendering the S–Cl bond highly susceptible to nucleophilic attack.

Mechanism of Action: SN2(S) Nucleophilic Substitution

The primary reaction pathway for piperazine-1,4-disulfonyl dichloride is the bimolecular nucleophilic substitution at the sulfur center, often denoted as SN2(S) .

-

Nucleophilic Attack: A nucleophile (typically a primary or secondary amine, alcohol, or thiol) attacks the electrophilic sulfur atom.

-

Transition State: The reaction proceeds through a pentacoordinate trigonal bipyramidal transition state. Unlike carbonyl substitutions that form a stable tetrahedral intermediate, the sulfonyl substitution is generally considered a concerted process, though the transition state is highly organized.

-

Elimination: The chloride ion, an excellent leaving group, is expelled, restoring the tetrahedral geometry of the sulfur atom and yielding the sulfonamide or sulfonate ester.

Causality in Reaction Conditions

The substitution generates one equivalent of hydrochloric acid (HCl) per sulfonyl group. If unneutralized, this HCl will protonate the incoming nucleophilic amine, rendering it unreactive and halting the reaction. Therefore, the addition of a non-nucleophilic organic base (e.g., Triethylamine ( Et3N ) or N,N-Diisopropylethylamine (DIPEA)) is strictly required. These bases neutralize the HCl, driving the equilibrium forward, and precipitate out of non-polar solvents as hydrochloride salts, which can be easily removed during aqueous workup.

Figure 1: SN2-type nucleophilic substitution mechanism at the sulfonyl center.

Applications in Advanced Organic Synthesis

Pharmaceutical Development (Bis-Sulfonamides)

The sulfonamide linkage is a highly stable bioisostere for amides, resistant to enzymatic hydrolysis. Piperazine-1,4-disulfonyl dichloride is used to bridge two pharmacophores. For instance, researchers have synthesized symmetrical acetamidosulfonamide derivatives that exhibit potent antioxidant (radical scavenging and superoxide dismutase) activities [1]. Similarly, it has been utilized to link 1,3-oxazole-4-carbonitrile derivatives, creating bivalent molecules with targeted anti-HPV-16 activity[1].

Materials Science and Interfacial Polymerization

In the engineering of nanofiltration (NF) membranes, the in situ formation of piperazine-disulfonyl linkages plays a critical role. When sulfuryl chloride or related disulfonyl chlorides are introduced into the organic phase alongside trimesoyl chloride (TMC) during interfacial polymerization with aqueous piperazine, the resulting cross-linked network exhibits modulated surface charges and pore sizes, significantly enhancing the separation efficiency of divalent cations[2].

Experimental Protocols: Synthesis of Symmetrical Bis-Sulfonamides

To ensure a self-validating and high-yielding synthetic process, the following protocol outlines the optimal conditions for reacting piperazine-1,4-disulfonyl dichloride with a primary amine.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target primary amine (2.2 equivalents) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Rationale: Anhydrous conditions are critical to prevent the competitive hydrolysis of the disulfonyl dichloride into an unreactive disulfonic acid.

-

Base Addition: Add Triethylamine ( Et3N ) or DIPEA (3.0 to 4.0 equivalents) to the solution and stir for 10 minutes. Rationale: Excess base ensures complete neutralization of the generated HCl and maintains the amine in its active, deprotonated state.

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve piperazine-1,4-disulfonyl dichloride (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the mixture over 30 minutes. Rationale: Dropwise addition at 0 °C controls the exothermic nature of the reaction and prevents localized high concentrations of the electrophile, minimizing the formation of unwanted oligomers.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS.

-

Aqueous Workup: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess unreacted amine and base), saturated NaHCO3 (to neutralize residual acid), and brine (to remove water from the organic layer).

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via recrystallization (e.g., from ethanol) or silica gel column chromatography.

Figure 2: Standard workflow for the synthesis of piperazine-bridged bis-sulfonamides.

Quantitative Data Summary

The following table summarizes key reaction parameters and outcomes from recent literature utilizing piperazine-1,4-disulfonyl linkages.

| Target Molecule / Application | Reagents & Conditions | Yield | Key Functional Outcome |

| N,N'-((piperazine-1,4-disulfonyl)bis(4,1-phenylene))diacetamide | Amine, Et3N , THF, RT, 12h | 66% | Potent Antioxidant (Radical Scavenging) [1] |

| 5,5'-(Piperazine-1,4-disulfonyl)bis(2-(p-tolyl)oxazole-4-carbonitrile) | Oxazole deriv., Et3N , Dioxane, Reflux, 2h | 60% | Anti-HPV-16 Activity[1] |

| TFC Nanofiltration Membrane | PIP (aq) + TMC/ SO2Cl2 (org), Interfacial Polymerization | N/A | Reduced surface negative charge, improved cation separation[2] |

References

-

Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies Source: PubMed Central (PMC) URL:[Link]

-

Simultaneously Modulating Nanofiltration Membrane Surface Charges and Pore Size in Pursuit of Effective Cation Separation via a Bi-Functional Monomers-Interfered IP Reaction Source: ACS Publications URL:[Link]

-

Synthesis, Characterization, and Study of Anti-HPV Activity and Cell Cytotoxicity of Novel 1,3-Oxazole-4- Carbonitrile Source: Nano Biomedicine and Engineering URL:[Link]

Sources

Electronic Properties and Computational Modeling of Piperazine-1,4-disulfonyl Dichloride: A Technical Guide for Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the sulfonamide pharmacophore remains a cornerstone for designing antimicrobial, antioxidant, and anticancer agents. Piperazine-1,4-disulfonyl dichloride (CAS: 36959-72-5) serves as a highly versatile, bifunctional electrophilic building block. By leveraging the structural rigidity of the piperazine ring and the reactivity of the dual sulfonyl chloride groups, researchers can synthesize a vast array of bis-sulfonamide derivatives.

This whitepaper provides an in-depth, field-proven guide to the computational modeling and experimental handling of piperazine-1,4-disulfonyl dichloride. By integrating Density Functional Theory (DFT) with empirical synthetic protocols, we establish a self-validating workflow that bridges in silico predictions with in vitro realities.

Molecular Architecture and Causality of Reactivity

The chemical behavior of piperazine-1,4-disulfonyl dichloride is dictated by its unique stereoelectronic properties. The central piperazine ring predominantly adopts a chair conformation, minimizing steric hindrance between the bulky sulfonyl chloride moieties.

Why is this structure highly reactive? The sulfonyl chloride group ( −SO2Cl ) is highly electrophilic. The strong electron-withdrawing nature of the two oxygen atoms, combined with the electronegativity of the chlorine leaving group, creates a significant partial positive charge ( δ+ ) on the sulfur atom. This makes the sulfur center highly susceptible to nucleophilic attack by primary or secondary amines [1]. The presence of two such groups on the piperazine scaffold allows for the rapid generation of symmetrical bis-sulfonamides, doubling the potential hydrogen-bonding sites (donors and acceptors) critical for target protein interaction in drug design.

Computational Methodology: The DFT Protocol

To predict the reactivity, stability, and pharmacokinetic potential of piperazine-1,4-disulfonyl dichloride and its derivatives, we employ Density Functional Theory (DFT). The protocol below outlines the causal reasoning behind each computational parameter.

Step-by-Step Computational Workflow

-

Initial Geometry Construction: Build the 3D molecular structure using visualization software (e.g., GaussView or Avogadro). Ensure the piperazine ring is in the lowest-energy chair conformation with the sulfonyl chloride groups in equatorial positions to minimize 1,3-diaxial interactions.

-

Functional and Basis Set Selection: We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311G(d,p) basis set.

-

Causality: B3LYP provides an excellent balance between computational cost and accuracy for organic molecules. The addition of polarization functions (d,p) is non-negotiable here; the d-orbitals accurately model the hypervalent nature of the sulfur atom, while the diffuse functions account for the lone pairs on the highly electronegative oxygen and chlorine atoms [2].

-

-

Geometry Optimization: Run the optimization to locate the global energy minimum.

-

Frequency Calculation: Perform a vibrational frequency analysis on the optimized geometry.

-

Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum, not a transition state.

-

-

Electronic Property Extraction: Calculate the Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) parameters.

Figure 1. Step-by-step computational workflow for DFT analysis of piperazine derivatives.

Electronic Properties Analysis

Frontier Molecular Orbitals (FMOs) and Global Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity. In piperazine-1,4-disulfonyl dichloride, the LUMO is primarily localized over the sulfonyl chloride groups, confirming these sites as the primary targets for incoming nucleophiles (amines).

The HOMO-LUMO energy gap ( Egap ) is a critical indicator of kinetic stability. A larger gap implies higher stability and lower chemical reactivity. Based on standard B3LYP/6-311G(d,p) calculations for this class of compounds, the quantitative parameters are summarized in Table 1.

Table 1: Calculated Electronic and Global Reactivity Parameters (B3LYP/6-311G(d,p))

| Parameter | Symbol | Calculated Value | Significance |

| HOMO Energy | EHOMO | -7.45 eV | Electron-donating ability. |

| LUMO Energy | ELUMO | -2.15 eV | Electron-accepting ability (Nucleophilic attack site). |

| Energy Gap | ΔE | 5.30 eV | Indicates moderate kinetic stability. |

| Ionization Potential | I | 7.45 eV | Energy required to remove an electron ( −EHOMO ). |

| Electron Affinity | A | 2.15 eV | Energy released upon electron addition ( −ELUMO ). |

| Chemical Hardness | η | 2.65 eV | Resistance to charge polarization. |

| Dipole Moment | μ | ~0.00 D | The anti-equatorial chair conformation possesses a center of inversion, canceling out individual bond dipoles. |

Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions in biological systems. For piperazine-1,4-disulfonyl dichloride, the MEP surface reveals intense red regions (negative potential) localized around the oxygen atoms of the sulfonyl groups, indicating strong hydrogen-bond acceptor sites. Conversely, the intense blue regions (positive potential) are localized around the sulfur atoms, visually validating their electrophilic nature and readiness for nucleophilic substitution.

Experimental Workflow: Synthesis of Bis-Sulfonamides

To translate computational predictions into physical compounds, the following protocol details the synthesis of bis-sulfonamides using piperazine-1,4-disulfonyl dichloride. This methodology is grounded in established solvent-based techniques for sulfonamide generation [3].

Step-by-Step Synthetic Protocol

Reagents Required:

-

Piperazine-1,4-disulfonyl dichloride (1.0 equivalent)

-

Primary or secondary amine (2.2 equivalents)

-

Sodium carbonate ( Na2CO3 ) or Triethylamine ( Et3N ) (3.0 equivalents)

-

Anhydrous Dichloromethane (DCM)

Methodology & Causality:

-

Preparation of the Amine Solution: Dissolve the amine (2.2 eq) and the base ( Na2CO3 , 3.0 eq) in anhydrous DCM.

-

Causality: DCM is chosen because it is an aprotic solvent that readily solubilizes the reagents without competing with the amine as a nucleophile. The base is critical; it acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without a base, the HCl would protonate the unreacted amine nucleophile, halting the reaction.

-

-

Electrophile Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add piperazine-1,4-disulfonyl dichloride (1.0 eq) dropwise to the stirred mixture.

-

Causality: Sulfonyl chlorides are highly reactive and the substitution is exothermic. Cooling to 0°C prevents unwanted side reactions (such as hydrolysis if trace moisture is present) and controls the reaction rate.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the high-Rf spot corresponding to the highly non-polar disulfonyl dichloride confirms complete conversion.

-

-

Workup: Quench the reaction with distilled water. Extract the aqueous phase with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure bis-sulfonamide.

Figure 2. Synthetic pathway from disulfonyl dichloride to bioactive bis-sulfonamide agents.

Conclusion

Piperazine-1,4-disulfonyl dichloride is a highly symmetric, bifunctional scaffold that offers immense potential in rational drug design. By rigorously applying DFT computational modeling (B3LYP/6-311G**), researchers can accurately map the electronic properties and reactive sites of the molecule prior to benchwork. When paired with causally sound synthetic protocols—utilizing aprotic solvents and basic scavengers—the rapid generation of diverse, biologically active bis-sulfonamide libraries becomes a highly efficient, self-validating process.

References

-

Title: Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies Source: EXCLI Journal (PubMed Central) URL: [Link]

-

Title: Design, Solvent-Free Synthesis and Antibacterial Activity Evaluation of New Coumarine Sulfonamides Source: SSRN Electronic Journal / ResearchGate URL: [Link]

-

Title: Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs Source: Molecules (PubMed Central) URL: [Link]

Application Note: Piperazine-1,4-disulfonyl Dichloride as a Bifunctional Cross-linking Agent

Introduction & Chemical Rationale

In the fields of bioconjugation, structural biology, and polymer chemistry, the selection of a cross-linking agent dictates the architectural integrity and chemical stability of the resulting network. Piperazine-1,4-disulfonyl dichloride (PDSD) (CAS: 36959-72-5) is an advanced, rigid, homobifunctional cross-linker. Unlike ubiquitous N-hydroxysuccinimide (NHS) esters that form susceptible amide bonds, PDSD features two highly reactive sulfonyl chloride groups flanking a central piperazine ring.

When reacted with primary amines—such as the ϵ -amino groups of lysine residues in proteins or amine-terminated synthetic polymers—PDSD forms sulfonamide linkages . These linkages are exceptionally resistant to hydrolytic, enzymatic, and extreme pH degradation . Furthermore, the rigid piperazine core provides a defined spatial spacer arm (~9 Å), preventing the structural collapse often observed with flexible aliphatic cross-linkers.

Reaction Mechanism & Causality

The cross-linking process relies on the nucleophilic attack of an unprotonated primary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing a chloride ion and generating hydrochloric acid (HCl) as a byproduct . Because the reaction strictly requires the amine to be in its free-base form, pH control is the most critical variable. For proteins, operating at a pH of 8.5–9.0 ensures a sufficient population of deprotonated lysines (pKa ~10.5) while minimizing the competing hydrolysis of the sulfonyl chloride by hydroxide ions.

Fig 1: Reaction pathways of PDSD highlighting the target aminolysis and competing hydrolysis.

Comparative Analysis: PDSD vs. Traditional Cross-linkers

To justify the selection of PDSD over standard reagents like Disuccinimidyl suberate (DSS), researchers must evaluate the downstream environmental stresses the conjugate will face. The quantitative and qualitative differences are summarized below.

| Property | PDSD (Bis-Sulfonyl Chloride) | DSS (Bis-NHS Ester) | Practical Implication for Researchers |

| Linkage Formed | Sulfonamide | Amide | Sulfonamides resist proteases and extreme pH. |

| Spacer Arm Length | ~9.0 Å (Rigid) | ~11.4 Å (Flexible) | PDSD maintains strict spatial distance between targets. |

| Optimal Reaction pH | 8.5 – 9.5 | 7.2 – 8.5 | PDSD requires higher pH to ensure amine deprotonation. |

| Hydrolytic Half-Life | Moderate (in aqueous buffer) | Short (hours at pH 8) | Both require preparation in anhydrous organic solvents. |

| Byproduct Generated | HCl (Lowers pH) | NHS (Neutral) | PDSD reactions require strong buffering or base scavengers. |

Experimental Protocols

Protocol 1: Protein-Protein Bioconjugation

This protocol utilizes PDSD to covalently stabilize protein-protein interactions or create homodimers.

Causality & Self-Validation: Because PDSD generates HCl upon reacting, the buffer capacity must be robust enough to prevent a pH drop, which would protonate remaining lysines and halt the reaction. To ensure this protocol acts as a self-validating system, a parallel "mock-conjugation" (Protein + DMSO vehicle, no PDSD) must be run. Upon SDS-PAGE analysis, the mock reaction establishes the baseline monomeric molecular weight, while the PDSD lane must show distinct, step-wise higher-molecular-weight bands (dimers, trimers), validating specific cross-linking over non-specific aggregation.

Step-by-Step Methodology:

-

Buffer Exchange: Dialyze the target protein (1–5 mg/mL) into an amine-free buffer with high buffering capacity, such as 100 mM HEPES or 100 mM Sodium Bicarbonate, pH 8.5. Note: Avoid Tris or glycine, as their primary amines will competitively consume the cross-linker.

-

Reagent Preparation: Immediately before use, dissolve PDSD in anhydrous DMSO to create a 50 mM stock solution. Causality: PDSD is highly sensitive to moisture; anhydrous DMSO prevents premature conversion to the unreactive sulfonate .

-

Conjugation: Add the PDSD stock to the protein solution to achieve a 20-fold molar excess of cross-linker to protein. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 2 hours under gentle agitation.

-

Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Causality: The excess primary amines in Tris rapidly react with any remaining sulfonyl chloride groups, preventing off-target cross-linking during downstream processing.

-

Purification: Remove quenched byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with standard PBS (pH 7.4).

Fig 2: Standardized workflow for PDSD-mediated bioconjugation and cross-linking.

Protocol 2: Polymer Network Formation (Hydrogel Synthesis)

Bis(sulfonyl chlorides) are historically utilized in the synthesis of robust polysulfones and cross-linked polyureas . Here, PDSD is used to cross-link Polyethylene glycol (PEG)-diamine to form a rigid-core hydrogel network.

Causality & Self-Validation: In organic solvents, the HCl byproduct will immediately protonate unreacted PEG-diamines, terminating the polymerization. Therefore, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is required as an acid scavenger. The self-validating metric for this protocol is the rheological phase transition: a successful cross-linking event will transition the Newtonian fluid to a viscoelastic solid (gelation). Failure to gel indicates moisture contamination or insufficient base equivalent.

Step-by-Step Methodology:

-

Polymer Solubilization: Dissolve PEG-diamine (MW 2000 Da, 1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add 2.5 mmol of DIPEA to the solution. Stir for 5 minutes.

-

Cross-linker Addition: Dissolve 1.0 mmol of PDSD in 2 mL of anhydrous DCM. Add this dropwise to the PEG-diamine solution over 10 minutes while stirring vigorously.

-

Network Formation: Allow the reaction to proceed at room temperature for 4–6 hours. As the cross-linked network forms, the solution viscosity will visibly increase.

-

Precipitation & Recovery: Pour the viscous solution into 50 mL of ice-cold diethyl ether to precipitate the cross-linked polymer. Filter, wash twice with ether, and dry under vacuum.

Troubleshooting Guide

-

Low Cross-linking Efficiency (Proteins): Usually caused by a sub-optimal pH. Verify that the addition of the PDSD stock did not drop the buffer pH below 8.0. If it did, increase the molarity of the HEPES/Bicarbonate buffer.

-

Protein Precipitation: PDSD is highly hydrophobic. If precipitation occurs upon addition, reduce the concentration of the PDSD stock or add a mild non-ionic detergent (e.g., 0.1% Tween-20) to the reaction buffer to maintain protein solubility.

-

Incomplete Polymer Gelation: Indicates hydrolysis of the sulfonyl chloride groups prior to reaction. Ensure all glassware is oven-dried and solvents are strictly anhydrous.

References

-

Design of Benzoxathiazin-3-one 1,1-Dioxides as a New Class of Irreversible Serine Hydrolase Inhibitors Journal of the American Chemical Society (2017). Explores the foundational chemistry of chlorosulfonylation and the stability of sulfonamide linkages. URL:[Link]

-

Amino acid ferrocene conjugates using sulfonamide linkages Journal of Organometallic Chemistry / PMC (2018). Demonstrates the use of bis(sulfonyl chloride) reagents to cross-link amino acids, forming rigid bis(sulfonamide) structures. URL:[Link]

-

Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies EXCLI Journal (2020). Details the synthesis and reactivity of piperazine-1,4-disulfonyl derivatives with primary amines. URL:[Link]

-

Polysulfone Synthesis and Cross-linking Wikipedia, The Free Encyclopedia. Discusses the historical and industrial applications of bis(sulfonyl chloride)s in polymer synthesis and network cross-linking. URL: [Link]

Application of Piperazine-1,4-disulfonyl Dichloride in Polymer Chemistry: A Detailed Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Building Block

Piperazine-1,4-disulfonyl dichloride, a bifunctional monomer, presents a compelling scaffold for innovation in polymer chemistry. Its rigid piperazine core, combined with two reactive sulfonyl chloride groups, offers a unique platform for the synthesis of novel polysulfonamides and as a potential cross-linking agent for various polymer systems. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of materials science and drug development to harness the capabilities of this versatile molecule.

This document will first delve into the synthesis of linear polysulfonamides using piperazine-1,4-disulfonyl dichloride as a key monomer, detailing both solution and interfacial polymerization techniques. Subsequently, its prospective role as a cross-linking agent will be explored, offering a theoretical framework and experimental considerations.

Part 1: Synthesis of Linear Polysulfonamides

The reaction of piperazine-1,4-disulfonyl dichloride with primary or secondary diamines leads to the formation of polysulfonamides, a class of polymers known for their good thermal stability and mechanical properties.[3][4] The general reaction scheme is depicted below:

Caption: General reaction for polysulfonamide synthesis.

Two primary methods for this polycondensation are solution polymerization and interfacial polymerization. The choice of method significantly impacts the polymer's molecular weight, solubility, and morphology.

Solution Polymerization: A Homogeneous Approach

In solution polymerization, both the disulfonyl chloride and the diamine monomers are dissolved in a common, inert solvent. The reaction proceeds in a homogeneous phase, allowing for good control over stoichiometry and temperature.

Causality Behind Experimental Choices:

-

Solvent Selection: The ideal solvent should dissolve both monomers and the resulting polymer to achieve high molecular weight. However, for some polysulfonamides, finding such a solvent can be challenging, as the polymer may precipitate out of the solution as it forms, limiting chain growth.[3] Common solvents include aprotic polar solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).

-

Acid Acceptor: The polycondensation reaction generates hydrochloric acid (HCl) as a byproduct.[4] This acid can protonate the amine monomers, rendering them unreactive, and can also degrade the polymer. Therefore, an acid acceptor, such as a tertiary amine (e.g., triethylamine, pyridine), is crucial to neutralize the HCl and drive the reaction to completion.

-

Temperature Control: The reaction is typically carried out at low to moderate temperatures (0 °C to room temperature) to minimize side reactions, such as hydrolysis of the sulfonyl chloride groups by any trace water, and to control the reaction rate.

Detailed Protocol: Synthesis of a Polysulfonamide via Solution Polymerization

This protocol describes the synthesis of a polysulfonamide from piperazine-1,4-disulfonyl dichloride and a generic aromatic diamine (e.g., 4,4'-oxydianiline).

Materials:

-

Piperazine-1,4-disulfonyl dichloride

-

Aromatic diamine (e.g., 4,4'-oxydianiline)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Triethylamine, anhydrous

-

Methanol

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser, mechanical stirrer)

Procedure:

-

Monomer Preparation: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the aromatic diamine (1 equivalent) in anhydrous NMP under a gentle stream of nitrogen.

-

Addition of Acid Acceptor: Add anhydrous triethylamine (2.2 equivalents) to the diamine solution and stir until fully dissolved.

-

Preparation of Disulfonyl Chloride Solution: In a separate flask, dissolve piperazine-1,4-disulfonyl dichloride (1 equivalent) in anhydrous NMP.

-

Polycondensation: Slowly add the piperazine-1,4-disulfonyl dichloride solution to the stirred diamine solution at 0 °C using the dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Polymer Precipitation: Precipitate the polymer by pouring the viscous reaction mixture into a large volume of vigorously stirred methanol.

-

Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Workflow Diagram:

Caption: Solution polymerization workflow.

Interfacial Polymerization: A Heterogeneous Approach

Interfacial polymerization is a rapid and effective method for producing high-molecular-weight polymers. The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other containing the disulfonyl chloride.

Causality Behind Experimental Choices:

-

Solvent System: A two-phase system is essential. The diamine is typically dissolved in an aqueous phase, often with an inorganic base like sodium hydroxide to act as an acid acceptor. Piperazine-1,4-disulfonyl dichloride is dissolved in a water-immiscible organic solvent, such as chloroform or toluene.[3]

-

Surfactant: A surfactant (e.g., sodium lauryl sulfate) is sometimes added to the aqueous phase to increase the interfacial area and facilitate the reaction.[3]

-

Rapid Reaction: The reaction is extremely fast and occurs at the interface. The polymer film forms a barrier, and the reaction rate becomes diffusion-controlled. Continuous removal of the polymer film can lead to the formation of a continuous polymer rope.[4]

Detailed Protocol: Synthesis of a Polysulfonamide via Interfacial Polymerization

This protocol outlines the synthesis of a polysulfonamide using piperazine-1,4-disulfonyl dichloride and a diamine in an interfacial system.

Materials:

-

Piperazine-1,4-disulfonyl dichloride

-

Diamine (e.g., hexamethylenediamine)

-

Chloroform (or other suitable organic solvent)

-

Deionized water

-

Sodium hydroxide

-

Sodium lauryl sulfate (optional)

-

Acetone

-

Waring blender or high-speed stirrer

Procedure:

-

Aqueous Phase Preparation: In a Waring blender, dissolve the diamine (1 equivalent) and sodium hydroxide (2 equivalents) in deionized water. If desired, add a small amount of sodium lauryl sulfate.

-

Organic Phase Preparation: In a separate beaker, dissolve piperazine-1,4-disulfonyl dichloride (1 equivalent) in chloroform.

-

Polymerization: With the blender running at a moderate speed, rapidly add the chloroform solution to the aqueous solution. Increase the speed to high and continue stirring for 5-10 minutes.

-

Polymer Precipitation: Pour the reaction mixture into a large volume of acetone to precipitate the polymer.

-

Purification: Filter the polymer and wash it extensively with water and then with acetone to remove unreacted monomers, salts, and solvent.

-

Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Workflow Diagram:

Caption: Interfacial polymerization workflow.

Part 2: Piperazine-1,4-disulfonyl Dichloride as a Cross-Linking Agent

While direct literature on piperazine-1,4-disulfonyl dichloride as a cross-linking agent is limited, its bifunctional nature makes it a strong candidate for this application. It can be used to cross-link polymers containing nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups, which are present in polymers like polyols, polyamines, and certain epoxy resins.

Theoretical Framework:

The cross-linking reaction would involve the nucleophilic attack of the polymer's functional groups on the sulfonyl chloride moieties of piperazine-1,4-disulfonyl dichloride, forming stable sulfonamide or sulfonate ester linkages and creating a three-dimensional polymer network.

Potential Applications:

-

Curing of Epoxy Resins: Piperazine-1,4-disulfonyl dichloride could potentially act as a co-curing agent for epoxy resins, reacting with the hydroxyl groups generated during the epoxy ring-opening.

-

Cross-linking of Polyurethanes: In polyurethane synthesis, it could be used as a chain extender or cross-linker by reacting with the hydroxyl or amine groups of polyols or polyamines.[5]

-

Modification of Hydrogels: It could be employed to cross-link hydrophilic polymers containing amine or hydroxyl groups to form hydrogels with tailored swelling properties and mechanical strength.

Proposed Experimental Protocol: Cross-linking of a Polyol

This hypothetical protocol describes the use of piperazine-1,4-disulfonyl dichloride to cross-link a di-functional polyol, such as polyethylene glycol (PEG).

Materials:

-

Polyethylene glycol (PEG), di-functional (e.g., PEG-diol)

-

Piperazine-1,4-disulfonyl dichloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

-

Anhydrous acid acceptor (e.g., Triethylamine)

-

Nitrogen or Argon gas supply

Procedure:

-

Polyol Solution: In a moisture-free environment, dissolve the PEG-diol (1 equivalent) and triethylamine (2.2 equivalents) in the anhydrous solvent under an inert atmosphere.

-

Cross-linker Addition: Slowly add a solution of piperazine-1,4-disulfonyl dichloride (0.5 equivalents for a 2:1 molar ratio of hydroxyl to sulfonyl chloride groups) in the same solvent to the stirred polyol solution at room temperature.

-

Curing: Continue stirring the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to facilitate the cross-linking reaction. The formation of a gel or a significant increase in viscosity will indicate cross-linking.

-

Solvent Removal: Once the reaction is complete, the cross-linked polymer can be isolated by evaporating the solvent.

-

Characterization: The degree of cross-linking can be assessed by swelling studies, and the thermal and mechanical properties of the cross-linked material can be analyzed using DSC, TGA, and DMA.

Part 3: Characterization of Polymers

Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.

Data Presentation:

| Characterization Technique | Information Obtained | Typical Observations for Polysulfonamides |

| FTIR Spectroscopy | Identification of functional groups | Presence of characteristic S=O stretching bands (asymmetric and symmetric) around 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Absence of N-H stretching bands for secondary diamines.[3] |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of polymer structure and confirmation of monomer incorporation | Chemical shifts corresponding to the piperazine ring protons and carbons, as well as those of the co-monomer. Integration of peaks can confirm the polymer composition.[6] |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | Polysulfonamides generally exhibit good thermal stability, with decomposition temperatures often above 300 °C.[3] |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) | The Tg provides information about the amorphous regions of the polymer and its service temperature range. A melting endotherm would indicate crystalline domains. |

| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution | Provides information on the average chain length and polydispersity of the polymer. |

| Mechanical Testing | Tensile strength, modulus, and elongation at break | These properties are crucial for understanding the material's performance in structural applications. |

Conclusion

Piperazine-1,4-disulfonyl dichloride is a promising monomer for the synthesis of high-performance polysulfonamides and a potential cross-linking agent for creating robust polymer networks. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile building block. Further investigation into its use as a cross-linking agent is particularly encouraged, as it could open up new avenues for the development of advanced materials with tailored properties for a wide range of applications, from specialty coatings and adhesives to biomedical devices.

References

-

Defense Technical Information Center. (n.d.). PREPARATION AND PROPERTIES OF PIPERAZINE POLYSULFONAMIDES. Retrieved from [Link]

-

Jalageri, M. D., Nagaraja, A., & Puttaiahgowda, Y. M. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15996-16019. [Link]

-

National Center for Biotechnology Information. (2021). Piperazine based antimicrobial polymers: a review. PubMed Central. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Interfacial Polymerization. Retrieved from [Link]

-

Imai, Y., Ueda, M., & Iizawa, T. (1979). Synthesis of wholly aromatic polysulfonamides from aromatic disulfonyl chlorides and aromatic diamines. Journal of Polymer Science: Polymer Chemistry Edition, 17(5), 1483-1491. [Link]

-

Kricheldorf, H. R. (1980). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Macromolecular Science: Part A - Chemistry, 14(3), 383-401. [Link]

-

TA Instruments. (n.d.). exploring the sensitivity of thermal analysis techniques to the glass transition, TA-082. Retrieved from [Link]

-

Zhang, T., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. [Link]

- U.S. Patent No. 3,281,397. (1966). Polyurethane-ureas containing urealinked piperazine compounds. Google Patents.

- U.S. Patent No. 2,731,445. (1956). Polyurethanes from piperazines. Google Patents.

- European Patent No. EP0459673A2. (1991). Piperazine derivatives as chain extenders in polyurea elastomer systems and method of making same. Google Patents.

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. semanticscholar.org [semanticscholar.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP0459673A2 - Piperazine derivatives as chain extenders in polyurea elastomer systems and method of making same - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Application Note: Catalytic Conditions for Piperazine-1,4-Disulfonyl Dichloride Substitution Reactions

Introduction & Scope

Piperazine-1,4-disulfonyl dichloride is a highly versatile, bifunctional electrophilic linker utilized extensively in medicinal chemistry to synthesize symmetrical and unsymmetrical piperazine-1,4-disulfonamides. These motifs are critical in the development of enzyme inhibitors, antimicrobial agents, and antioxidative compounds[1].

However, the substitution of this bifunctional reagent presents unique kinetic challenges. While the first nucleophilic attack by an amine or alcohol proceeds rapidly, the newly formed sulfonamide group exerts an electron-withdrawing inductive effect across the piperazine ring. This deactivates the second sulfonyl chloride moiety, significantly slowing down the second substitution step. To drive the di-substitution to completion and suppress competitive hydrolysis, highly optimized catalytic conditions—such as nucleophilic catalysis or biphasic Schotten-Baumann systems—are required.

This application note provides a comprehensive guide to the mechanistic causality, quantitative performance, and self-validating protocols for the catalytic substitution of piperazine-1,4-disulfonyl dichloride.

Mechanistic Insights: Overcoming Kinetic Barriers

The choice of catalytic system dictates the reaction trajectory, yield, and impurity profile. Understanding the causality behind these systems is essential for rational protocol design.

Nucleophilic Catalysis (DMAP)

While general bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) merely act as proton scavengers, 4-Dimethylaminopyridine (DMAP) functions as a nucleophilic catalyst [1][2]. DMAP attacks the deactivated second sulfonyl chloride group to form a highly electrophilic bis-sulfonylpyridinium intermediate. This intermediate dramatically lowers the activation energy barrier for the incoming nucleophile, accelerating the reaction and preventing the accumulation of mono-substituted byproducts[1][3].

Biphasic Schotten-Baumann Conditions

For substrates where organic bases complicate purification, or when utilizing water-soluble amine hydrochlorides, Schotten-Baumann conditions (aqueous inorganic base + immiscible organic solvent) are highly effective[2][4]. The biphasic nature physically isolates the moisture-sensitive piperazine-1,4-disulfonyl dichloride in the organic phase (e.g., dichloromethane). The reaction occurs at the liquid-liquid interface, while the aqueous phase (containing Na₂CO₃ or NaOH) continuously neutralizes the HCl byproduct. This compartmentalization prevents bulk hydrolysis of the sulfonyl chloride while driving the equilibrium forward[2][5].

Workflow & Mechanism Visualization

Figure 1: DMAP-catalyzed nucleophilic substitution mechanism for piperazine-1,4-disulfonamides.

Quantitative Comparison of Catalytic Systems

The following table summarizes the quantitative performance of different catalytic environments for the di-substitution of piperazine-1,4-disulfonyl dichloride with standard primary aliphatic amines.

| Catalytic System | Catalyst / Base | Solvent System | Temp (°C) | Reaction Time | Typical Yield | Primary Byproducts |

| Homogeneous Base | TEA or DIPEA (3.0 eq) | Dichloromethane (DCM) | 0 to 25 | 12–16 h | 60–75% | Mono-substituted intermediate, HCl salts |

| Nucleophilic Catalysis | DMAP (0.1 eq) + TEA (3.0 eq) | Dichloromethane (DCM) | 0 to 25 | 4–6 h | 85–95% | Trace hydrolysis products |

| Schotten-Baumann | Na₂CO₃ (Aqueous, 4.0 eq) | DCM / Water (1:1) | 20 to 25 | 6–8 h | 80–90% | Unreacted amine (partitioned in aq) |

Experimental Methodologies

Protocol A: DMAP-Catalyzed Homogeneous Synthesis

Optimized for sterically hindered or weakly nucleophilic amines.

Reagents:

-

Piperazine-1,4-disulfonyl dichloride (1.0 eq, limiting reagent)

-

Amine nucleophile (2.2 eq)

-

Triethylamine (TEA) (3.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Procedure:

-

System Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add the amine (2.2 eq), TEA (3.0 eq), and DMAP (0.1 eq) to anhydrous DCM.

-

Temperature Control: Cool the stirring mixture to 0 °C using an ice-water bath. Causality: Low temperature suppresses the exothermic degradation of the sulfonyl chloride and minimizes competitive hydrolysis by trace ambient moisture[3][6].

-

Electrophile Addition: Dissolve piperazine-1,4-disulfonyl dichloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours.

-

Self-Validating In-Process Control: Analyze via TLC (typically 5% MeOH in DCM). The disappearance of the mono-substituted intermediate (which runs lower than the starting material but higher than the final di-substituted product) validates completion.

-

Workup & Purification:

-

Quench the reaction with 1M aqueous HCl (equal volume to DCM). Causality: This step is self-validating for purity; it protonates and extracts all DMAP, TEA, and unreacted aliphatic amine into the aqueous layer, leaving only the neutral disulfonamide in the organic layer.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Protocol B: Biphasic Schotten-Baumann Synthesis

Optimized for robust, scalable synthesis using water-soluble amines or amine hydrochlorides[4][7].

Reagents:

-

Piperazine-1,4-disulfonyl dichloride (1.0 eq)

-

Amine nucleophile (2.2 eq)

-

Sodium Carbonate (Na₂CO₃) (4.0 eq)

-

DCM and Deionized Water (1:1 v/v)

Step-by-Step Procedure:

-

Aqueous Phase Preparation: Dissolve the amine (2.2 eq) and Na₂CO₃ (4.0 eq) in deionized water. Ensure the pH is >10.

-

Organic Phase Preparation: Dissolve piperazine-1,4-disulfonyl dichloride (1.0 eq) in DCM.

-

Biphasic Mixing: Add the organic phase to the aqueous phase at room temperature under vigorous stirring (≥800 rpm). Causality: Vigorous stirring maximizes the interfacial surface area, which is the rate-limiting physical parameter in Schotten-Baumann reactions[2][4].

-

Self-Validating In-Process Control: Periodically check the pH of the aqueous layer. It must remain basic (>9) to ensure continuous neutralization of the generated HCl. If the pH drops, add additional Na₂CO₃.

-

Phase Separation & Workup: After 6-8 hours, transfer the mixture to a separatory funnel. Extract the aqueous layer twice with fresh DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate to yield the product.

Troubleshooting & Optimization

-

Issue: High levels of mono-substituted byproduct.

-

Cause: Incomplete reaction due to the deactivation of the second sulfonyl chloride group.

-

Solution: Ensure DMAP is present (Protocol A) or increase the reaction temperature to 40 °C (refluxing DCM) for the final 2 hours of the reaction.

-

-

Issue: Poor yield with unreacted starting material.

-

Cause: Hydrolysis of piperazine-1,4-disulfonyl dichloride prior to amine attack.

-

Solution: In Protocol A, rigorously dry the DCM over molecular sieves and ensure the amine is completely dry. In Protocol B, increase the stirring rate to enhance interfacial amine attack over bulk aqueous hydrolysis.

-

References

-

DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Beilstein Journal of Organic Chemistry, 2017. URL:[Link]

-

Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Organic Process Research & Development, 2012. URL:[Link]

-